4-(o-Tolylthio)butan-2-one

Lipophilicity Partition coefficient Medicinal chemistry

Researchers requiring a beta-thioether ketone with enhanced lipophilicity for fragment-based screening or conjugate elimination chemistry should source 4-(o-Tolylthio)butan-2-one (CAS 6110-06-1). This compound's ortho-methyl substitution and beta-thioether topology directly address reproducibility risks caused by isomer or analog substitution. - Purity: 98% HPLC specification exceeds the typical 95% of the phenyl analog, reducing impurity-driven false positives in high-content screening. - Differentiation: XLogP3-AA of 2.5 (+0.4 vs. phenyl analog) ensures measurable chromatographic retention and biological partitioning advantages. - Supply: Commercially available as a research-grade building block for enone synthesis and scaffold-hopping campaigns.

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
Cat. No. B15327070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(o-Tolylthio)butan-2-one
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SCCC(=O)C
InChIInChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3
InChIKeyJOIKFAHOSVWZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(o-Tolylthio)butan-2-one Overview


4-(o-Tolylthio)butan-2-one is a small-molecule organosulfur compound within the β-thioether ketone class, bearing an o-tolylthio substituent at the 4-position of the butan-2-one backbone [1]. It is identified by CAS number 6110-06-1, has the molecular formula C11H14OS, and a molecular weight of 194.30 g/mol [1]. Its structure features both a ketone carbonyl and a thioether linkage, which define its reactivity profile for thia-Michael synthesis routes and its potential role as a synthetic intermediate or screening candidate .

4-(o-Tolylthio)butan-2-one Interchange Risks


Simple substitution of 4-(o-tolylthio)butan-2-one with its unsubstituted phenyl analog or the positional isomer 1-(o-tolylthio)butan-2-one introduces critical changes in physicochemical properties and chemical reactivity that undermine experimental reproducibility. The ortho-methyl group significantly alters lipophilicity (ΔXLogP3 ≈ +0.4 versus the unsubstituted phenyl analog), which directly impacts partitioning in biological assays and chromatographic retention [1]. Furthermore, the 4-position (β-) thioether enables conjugate elimination chemistry that is fundamentally distinct from the 1-position (α-) isomer, where the thioether is adjacent to the carbonyl and exhibits different redox behavior and nucleophilic substitution pathways . These structural differences are not captured by a generic inventory description, making direct interchange without re-validation a high-risk decision for procurement.

Selection Criteria for 4-(o-Tolylthio)butan-2-one


Lipophilicity: o-Tolylthio vs. Phenylthio Analog

The ortho-methyl substituent on the aromatic ring increases the computed lipophilicity of 4-(o-tolylthio)butan-2-one relative to the unsubstituted 4-(phenylthio)butan-2-one. This difference is quantifiable via the XLogP3-AA algorithm, a well-established predictor of partition coefficient [1]. The higher XLogP3-AA value for the target compound indicates greater membrane permeability potential and altered retention in reverse-phase chromatography, which can be leveraged for specific assay design or purification workflows [1].

Lipophilicity Partition coefficient Medicinal chemistry

Purity Advantage: o-Tolylthio vs. Phenylthio

Commercially available 4-(o-tolylthio)butan-2-one is specified at a minimum purity of 97% by at least one established laboratory chemical supplier , while a separate supplier lists 98% purity . In contrast, the unsubstituted 4-(phenylthio)butan-2-one is typically offered at 95% purity by comparable vendors . This differential in ensured purity can be critical for applications where by-product interference is a concern, such as in quantitative biological screening or as a synthetic intermediate for advanced building blocks.

Purity Quality control Procurement

Positional Isomer Reactivity: 4- vs. 1-Thioether

The 4-position thioether in 4-(o-tolylthio)butan-2-one places the sulfur atom β to the ketone carbonyl, enabling base-induced elimination to generate α,β-unsaturated ketones—a transformation not accessible to the 1-position isomer where the sulfur is α to the carbonyl . The 1-position isomer (CAS 91969-65-2) undergoes redox chemistry characteristic of α-thioethers, including Pummerer-type rearrangements, while the 4-position isomer follows β-thioether ketone reactivity patterns . This mechanistic divergence means the two isomers are not interchangeable in synthetic sequences relying on elimination or specific oxidation pathways.

Reactivity Synthetic chemistry Thioether

Steric Effect of Ortho-Tolyl Group

The ortho-methyl group in 4-(o-tolylthio)butan-2-one introduces a steric hindrance that is absent in both the unsubstituted phenyl and para-tolyl analogs. This steric bulk can shield the thioether sulfur, potentially reducing unwanted oxidation and altering the compound's conformational profile. While direct experimental kinetic data are not available for this specific compound, the Hammett constant (σₘ) for the o-methyl group is -0.17 for Taft's steric parameter (E_s = -1.24), compared to E_s = 0.00 for the unsubstituted phenyl, indicating a measurable steric effect . The para-tolyl analog (E_s = 0.00) lacks this steric differentiation, making the ortho-isomer the preferred choice when steric bulk is required in SAR exploration or catalytic applications.

Steric effect Electronic effect SAR

Application Scenarios for 4-(o-Tolylthio)butan-2-one


Medicinal Chemistry Screening: Steric Differentiation

In fragment-based or scaffold-hopping campaigns targeting enzymes with a hydrophobic pocket, 4-(o-tolylthio)butan-2-one provides a computed lipophilicity advantage (XLogP3-AA = 2.5 vs 2.1 for the phenyl analog) [1] and steric bulk (Taft E_s ≈ -1.24) that the para-tolyl or unsubstituted phenyl analogs cannot deliver. This combination enhances the probability of identifying structure-activity relationships driven by steric and lipophilic complementarity, rather than by electronic effects alone.

α,β-Unsaturated Ketone Synthesis

The β-position of the thioether relative to the ketone in 4-(o-tolylthio)butan-2-one enables base-induced elimination to generate o-tolyl-substituted vinyl ketones—a transformation that is sterically and electronically tunable compared to the phenyl analog [1]. This makes the compound a strategic building block for the synthesis of enones with a defined steric profile, which are valuable intermediates in natural product synthesis and medicinal chemistry .

Lipophilicity-Driven Chromatography

The reliable +0.4 log unit increase in XLogP3-AA versus the unsubstituted phenyl analog translates to measurably longer retention times in reversed-phase HPLC [1]. This property can be exploited to optimize separation methods for complex reaction mixtures where the phenyl analog co-elutes with by-products, thereby improving analytical resolution and purity determination of related substance libraries.

High-Purity Procurement for Cellular Assays

The commercially available 97-98% purity of 4-(o-tolylthio)butan-2-one [1] exceeds the typical 95% specification of the phenyl analog, reducing the risk of impurity-driven false positives in cellular assays. This 2-3% purity advantage is particularly relevant in high-content screening where minor impurities can exhibit significant off-target biological activity, compromising data quality and hit validation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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